Cas no 609-11-0 (Ethyl 2,3-dibromobutyrate)

Ethyl 2,3-dibromobutyrate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,2,3-dibromo-, ethyl ester
- Ethyl 2,3-Dibromobutyrate
- ethyl 2,3-dibromobutanoate
- 2,3-Dibrom-buttersaeure-aethylester
- 2,3-dibromo-butanoic acid,ethyl ester
- 2,3-dibromobutyric acid ethyl ester
- Butyric acid,2,3-dibromo-,ethyl ester
- Ethyl 3,3-dibromobutyrate
- ethyl a,b-dibromobutyrate
- Butanoic acid, 2,3-dibromo-, ethyl ester
- 2,3-dibromo-n-butyric acid ethyl ester
- Butyric acid, 2,3-dibromo-, ethyl ester
- YPZLAXFGOUPECS-UHFFFAOYSA-N
- PubChem12650
- Ethyl-2,3-dibromo butyrate
- Ethyl alpha,beta-dibromobutyrate
- NSC83552
- Ethyl .
- Butanoic acid,3-dibromo-, ethyl ester
- 609-11-0
- NSC 83552
- DTXCID60818380
- NSC-83552
- Ethyl .alpha.,.beta.-dibromobutyrate
- SY050634
- Butyric acid,3-dibromo-, ethyl ester
- MFCD00017863
- NS00042318
- D2612
- DTXSID60870680
- D90090
- CS-0181787
- SCHEMBL9834260
- DB-053737
- AKOS024319084
- EINECS 210-177-8
- BS-52918
- Ethyl 2,3-dibromobutyrate
-
- MDL: MFCD00017863
- Inchi: 1S/C6H10Br2O2/c1-3-10-6(9)5(8)4(2)7/h4-5H,3H2,1-2H3
- InChI Key: YPZLAXFGOUPECS-UHFFFAOYSA-N
- SMILES: BrC([H])(C([H])([H])[H])C([H])(C(=O)OC([H])([H])C([H])([H])[H])Br
Computed Properties
- Exact Mass: 271.90500
- Monoisotopic Mass: 271.905
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- XLogP3: 2.5
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1,69 g/cm3
- Melting Point: 58.5°C
- Boiling Point: 104°C/17mmHg(lit.)
- Flash Point: 90.9°C
- Refractive Index: 1.4940-1.4970
- PSA: 26.30000
- LogP: 2.09640
- Solubility: Not available
Ethyl 2,3-dibromobutyrate Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405-P501
- Hazardous Material transportation number:1760
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- HazardClass:8
- PackingGroup:III
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R34
Ethyl 2,3-dibromobutyrate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Ethyl 2,3-dibromobutyrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2612-5g |
Ethyl 2,3-dibromobutyrate |
609-11-0 | 95.0%(GC) | 5g |
¥860.0 | 2022-05-30 | |
eNovation Chemicals LLC | Y1262919-5g |
ETHYL 2,3-DIBROMOBUTYRATE |
609-11-0 | 97% | 5g |
$125 | 2024-06-07 | |
abcr | AB144185-5 g |
2,3-Dibromo-n-butyric acid ethyl ester, 95%; . |
609-11-0 | 95% | 5 g |
€246.20 | 2023-07-20 | |
1PlusChem | 1P003QIT-5g |
Ethyl 2,3-Dibromobutyrate |
609-11-0 | 95% | 5g |
$90.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252457-250mg |
Ethyl 2,3-dibromobutanoate |
609-11-0 | 97% | 250mg |
¥43.00 | 2024-05-07 | |
A2B Chem LLC | AB73541-5g |
Ethyl 2,3-dibromobutyrate |
609-11-0 | >95.0%(GC) | 5g |
$164.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252457-5g |
Ethyl 2,3-dibromobutanoate |
609-11-0 | 97% | 5g |
¥744.00 | 2024-05-07 | |
eNovation Chemicals LLC | Y1262919-250mg |
ETHYL 2,3-DIBROMOBUTYRATE |
609-11-0 | 97% | 250mg |
$55 | 2024-06-07 | |
eNovation Chemicals LLC | Y1262919-1g |
ETHYL 2,3-DIBROMOBUTYRATE |
609-11-0 | 97% | 1g |
$65 | 2025-02-19 | |
eNovation Chemicals LLC | Y1262919-5g |
ETHYL 2,3-DIBROMOBUTYRATE |
609-11-0 | 97% | 5g |
$125 | 2025-02-21 |
Ethyl 2,3-dibromobutyrate Related Literature
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
Additional information on Ethyl 2,3-dibromobutyrate
Ethyl 2,3-dibromobutyrate (CAS No. 609-11-0): Applications and Recent Research Developments
Ethyl 2,3-dibromobutyrate, with the chemical formula C₆H₉Br₂O₂ and CAS number 609-11-0, is a significant compound in the field of organic synthesis and pharmaceutical research. This ester derivative of dibromobutyric acid has garnered attention due to its versatile applications in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of two bromine atoms at the 2nd and 3rd carbon positions makes it a valuable intermediate for various chemical transformations, including cross-coupling reactions, which are pivotal in modern drug discovery.
The compound's structure, featuring a four-carbon chain with bromine substituents and an ester group, provides a unique framework for further functionalization. This structural feature is particularly useful in medicinal chemistry, where modifications at specific positions can significantly alter the biological activity of a molecule. Ethyl 2,3-dibromobutyrate has been employed in the synthesis of bioactive scaffolds that exhibit potential therapeutic effects against various diseases. For instance, its derivatives have been explored as intermediates in the preparation of kinase inhibitors, which are crucial in targeting cancers and inflammatory disorders.
In recent years, there has been a surge in research focusing on the development of novel brominated compounds due to their enhanced reactivity and stability. The bromine atoms in Ethyl 2,3-dibromobutyrate facilitate its participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in constructing carbon-carbon bonds, enabling the creation of more intricate molecular architectures. The compound's ability to serve as a precursor for these reactions has made it indispensable in synthetic organic chemistry labs.
Moreover, Ethyl 2,3-dibromobutyrate has found applications in the synthesis of polymers and specialty chemicals. Its reactivity allows for the introduction of bromine-rich side chains into polymer backbones, enhancing material properties such as flame retardancy and biodegradability. This has opened up new avenues for developing advanced materials with tailored functionalities for industrial applications.
The pharmaceutical industry has also leveraged Ethyl 2,3-dibromobutyrate in the development of antiviral and antibacterial agents. Researchers have synthesized analogs of this compound that exhibit potent activity against pathogens by interfering with essential metabolic pathways. The structural diversity achievable through modifications of Ethyl 2,3-dibromobutyrate has been instrumental in identifying lead compounds for further optimization.
Recent studies have highlighted the compound's role in drug discovery through its incorporation into peptidomimetics and small-molecule inhibitors. For example, derivatives of Ethyl 2,3-dibromobutyrate have been used to develop inhibitors targeting protein-protein interactions involved in neurodegenerative diseases. The ability to fine-tune the electronic and steric properties of these derivatives allows for precise modulation of their binding affinity to biological targets.
The agrochemical sector has also benefited from Ethyl 2,3-dibromobutyrate's versatility. Its derivatives have been incorporated into herbicides and fungicides that exhibit improved efficacy against resistant strains of weeds and fungi. The bromine atoms enhance the lipophilicity of these agrochemicals, facilitating their absorption by plant tissues and increasing their bioavailability.
In conclusion, Ethyl 2,3-dibromobutyrate (CAS No. 609-11-0) is a multifaceted compound with broad applications across various industries. Its role as an intermediate in organic synthesis underscores its importance in pharmaceuticals, polymers, and agrochemicals. The ongoing research into its derivatives continues to uncover new possibilities for developing innovative solutions to global challenges. As synthetic methodologies evolve, Ethyl 2,3-dibromobutyrate is poised to remain a cornerstone in the creation of next-generation materials and therapeutics.
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